Succinobucol

Description

AGI-1067, is a novel small molecule with anti-oxidant and anti-inflammatory properties that was discovered by AtheroGenics and designed to treat atherosclerosis of the blood vessels of the heart, or coronary artery disease.

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

monosuccinic acid ester of probucol; a metabolically stable modification of probucol, an equipotent antioxidant to probucol but is pharmacologically distinct

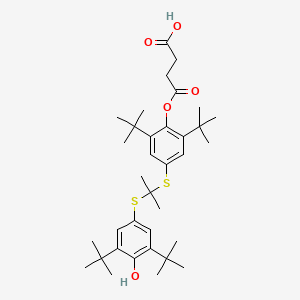

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52O5S2/c1-31(2,3)23-17-21(18-24(29(23)39)32(4,5)6)41-35(13,14)42-22-19-25(33(7,8)9)30(26(20-22)34(10,11)12)40-28(38)16-15-27(36)37/h17-20,39H,15-16H2,1-14H3,(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSMVPNZHBRNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OC(=O)CCC(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176003 | |

| Record name | Succinobucol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216167-82-7 | |

| Record name | Succinobucol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216167-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinobucol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216167827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinobucol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05399 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Succinobucol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUCCINOBUCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1J54V24R4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Succinobucol: A Technical Guide to its Synthesis, Chemical Properties, and Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinobucol, a monosuccinate ester derivative of probucol, is a multifaceted compound exhibiting potent antioxidant and anti-inflammatory properties. Developed to improve upon the therapeutic profile of its parent compound, this compound has been the subject of extensive preclinical and clinical investigation, particularly in the context of cardiovascular disease and inflammatory conditions. This technical guide provides an in-depth overview of the synthesis of this compound, a comprehensive summary of its chemical and physical properties, and detailed experimental protocols for its synthesis and characterization. Furthermore, it elucidates the core signaling pathways through which this compound exerts its biological effects, namely the inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutic agents targeting oxidative stress and inflammation.

Chemical Properties of this compound

This compound is a white to beige crystalline powder.[1] A comprehensive summary of its chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-({1-[({4-hydroxy-3,5-bis[2-methyl-2-propanyl]phenyl})sulfanyl]-1-methylethyl})sulfanyl)-2,6-bis(2-methyl-2-propanyl)phenyl butanedioate | |

| Synonyms | AGI-1067, Probucol Monosuccinate | [1] |

| CAS Number | 216167-82-7 | [1] |

| Molecular Formula | C₃₅H₅₂O₅S₂ | [1] |

| Molecular Weight | 616.91 g/mol | [1] |

| Appearance | White to beige powder | |

| Solubility | DMSO: 2 mg/mL (clear) | |

| Storage Temperature | 2-8°C | |

| Purity (by HPLC) | ≥98% |

Synthesis of this compound

This compound is synthesized from its parent compound, probucol, through an esterification reaction with succinic anhydride.

Experimental Protocol: Synthesis of this compound

This protocol is based on the esterification of probucol.

Materials:

-

Probucol

-

Succinic anhydride

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Base catalyst (e.g., Pyridine or Triethylamine)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Hydrochloric acid (HCl), 1 M solution

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Rotary evaporator

-

Chromatography supplies for purification (e.g., Silica gel, solvents)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve probucol in a suitable anhydrous solvent such as THF under an inert atmosphere.

-

Addition of Reagents: Add succinic anhydride to the solution, followed by the dropwise addition of a base catalyst like pyridine or triethylamine.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding 1 M HCl. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as ¹H NMR, Mass Spectrometry, and IR Spectroscopy.

Core Mechanisms of Action

This compound's therapeutic potential stems from its ability to modulate key signaling pathways involved in inflammation and oxidative stress.

Inhibition of VCAM-1 Expression

Vascular Cell Adhesion Molecule-1 (VCAM-1) is a critical protein in the inflammatory cascade, mediating the adhesion of immune cells to the vascular endothelium. This compound has been shown to potently inhibit the expression of VCAM-1, thereby reducing inflammatory cell recruitment. This inhibition is believed to be mediated, at least in part, through the NF-κB signaling pathway.

Activation of the Nrf2/ARE Pathway

The Nrf2/ARE signaling pathway is a primary cellular defense mechanism against oxidative stress. This compound has been shown to activate this pathway, leading to the upregulation of a suite of antioxidant and cytoprotective genes.

Experimental Protocols

Characterization of this compound

Purpose: To determine the purity of synthesized this compound.

Instrumentation: HPLC system with a UV detector.

Column: A suitable reversed-phase column (e.g., C18).

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used. The specific gradient will need to be optimized.

Flow Rate: 1.0 mL/min.

Detection Wavelength: 254 nm.

Procedure:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Prepare a sample solution of the synthesized this compound.

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms to determine the retention time and peak area of this compound.

-

Calculate the purity of the sample by comparing the peak area of the sample to that of the standard.

Purpose: To identify the functional groups present in the this compound molecule.

Instrumentation: FT-IR spectrometer.

Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing the mixture into a thin, transparent disk.

Procedure:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands corresponding to the functional groups in this compound (e.g., O-H, C-H, C=O, C-O, S-C).

In Vitro Assays

Purpose: To evaluate the antioxidant activity of this compound.

Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare a series of dilutions of this compound in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add varying concentrations of the this compound solutions to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound.

Purpose: To assess the anti-inflammatory activity of this compound.

Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

Procedure:

-

Seed the cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Purpose: To confirm the inhibitory effect of this compound on VCAM-1 expression.

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

Procedure:

-

Grow HUVECs to confluence in a 6-well plate.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) for 6-24 hours.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of the lysates.

-

Analyze the expression of VCAM-1 protein by Western blotting using a specific primary antibody against VCAM-1.

Conclusion

This compound is a promising therapeutic agent with a well-defined synthesis route and a clear mechanism of action targeting key pathways in inflammation and oxidative stress. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the potential of this compound and its analogues in various disease models. The detailed methodologies for its synthesis, characterization, and in vitro evaluation will facilitate reproducible and robust scientific inquiry in this field. Further investigations into its in vivo efficacy, safety profile, and formulation development are warranted to translate the preclinical promise of this compound into clinical applications.

References

Succinobucol's Mechanism of Action in Oxidative Stress: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Succinobucol, a derivative of probucol, is a phenolic antioxidant with multifaceted therapeutic potential, particularly in conditions associated with oxidative stress. Developed to mitigate some of the adverse effects of its parent compound, this compound has demonstrated a compelling profile of antioxidant and anti-inflammatory activities in preclinical and clinical investigations. This technical guide provides a comprehensive overview of the core mechanisms by which this compound counteracts oxidative stress, focusing on its interaction with key enzymatic and signaling pathways. Detailed experimental protocols, quantitative data, and visual representations of its molecular interactions are presented to support further research and drug development efforts in this area.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a pivotal pathological process in a myriad of diseases, including atherosclerosis, neurodegenerative disorders, and diabetes. This compound has emerged as a promising agent that targets the intricate network of oxidative stress pathways. This guide delves into the molecular underpinnings of this compound's antioxidant action, providing a granular view of its effects on critical cellular components.

Core Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a combination of direct radical scavenging and modulation of endogenous antioxidant defense systems.

Direct Radical Scavenging Activity

As a phenolic compound, this compound can directly scavenge free radicals, thereby interrupting oxidative chain reactions. The antioxidant potency of this compound has been compared to its parent compound, probucol, in various in vitro assays.

Table 1: Comparative Antioxidant Activity of this compound and Probucol

| Compound | Assay | IC50 (µM) | Source |

| This compound | DPPH radical scavenging | 45.3 | [1][2] |

| Probucol | DPPH radical scavenging | 48.1 | [1][2] |

IC50 (half-maximal inhibitory concentration) represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Modulation of the Nrf2-ARE Pathway

A key mechanism of this compound's antioxidant action is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Nrf2 is a master regulator of the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound is hypothesized to promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of its target genes, initiating their transcription. This leads to an increased synthesis of phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

A study on SH-SY5Y neuroblastoma cells demonstrated that this compound pretreatment leads to a significant increase in the expression and activity of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione (GSH) synthesis. This effect is likely mediated through the activation of the Nrf2/ARE pathway[3].

Figure 1: Proposed mechanism of this compound-mediated Nrf2/ARE pathway activation.

Inhibition of Pro-oxidant Enzymes

This compound also mitigates oxidative stress by inhibiting the activity of key pro-oxidant enzymes, namely NADPH oxidase and myeloperoxidase.

NADPH oxidases are a family of enzymes dedicated to the production of superoxide radicals and other ROS. While specific IC50 values for this compound against different NOX isoforms are not yet available in the public domain, its structural similarity to probucol, a known inhibitor of NADPH oxidase, suggests a similar mechanism of action. This likely involves interference with the assembly and activation of the multi-subunit NOX complex.

Myeloperoxidase, an enzyme abundant in neutrophils, plays a critical role in inflammatory responses by catalyzing the formation of hypochlorous acid (HOCl), a potent oxidizing agent. Clinical studies have provided evidence for the inhibitory effect of this compound on MPO activity. In the Canadian Antioxidant Restenosis Trial-2 (CART-2), treatment with this compound resulted in a 6% reduction in plasma myeloperoxidase levels.

Table 2: Effect of this compound on Plasma Myeloperoxidase in the CART-2 Trial

| Treatment Group | Change in Plasma MPO | p-value | Source |

| This compound | -6% | <0.05 | |

| Placebo | No significant change | - |

The precise mechanism of MPO inhibition by this compound, whether through direct binding to the enzyme or indirect effects on neutrophil function, remains an area for further investigation.

Figure 2: this compound's inhibitory effects on pro-oxidant enzymes.

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the context of this compound's antioxidant activity.

DPPH Radical Scavenging Assay

This assay is used to determine the direct radical scavenging activity of a compound.

Protocol:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare various concentrations of this compound in a suitable solvent.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add different concentrations of the this compound solution to the wells.

-

Include a control group with the solvent and DPPH solution only.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that scavenges 50% of the DPPH radicals.

Figure 3: Workflow for the DPPH radical scavenging assay.

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This method visualizes and quantifies the movement of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.

Protocol:

-

Culture cells (e.g., SH-SY5Y) on coverslips in a multi-well plate.

-

Treat the cells with this compound at various concentrations and for different time points. Include an untreated control group.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).

-

Incubate the cells with a primary antibody specific for Nrf2.

-

Wash the cells to remove unbound primary antibody.

-

Incubate the cells with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Counterstain the cell nuclei with a DNA-binding dye (e.g., DAPI).

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the nuclear and cytoplasmic fluorescence intensity of Nrf2 to determine the extent of nuclear translocation.

Myeloperoxidase (MPO) Activity Assay

This assay measures the enzymatic activity of MPO in biological samples.

Protocol:

-

Obtain plasma or tissue homogenate samples from subjects treated with this compound or placebo.

-

Prepare a reaction buffer containing a substrate for MPO (e.g., o-dianisidine or tetramethylbenzidine) and hydrogen peroxide (H2O2).

-

Add the sample to the reaction buffer in a 96-well plate.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Monitor the change in absorbance over time at a specific wavelength using a microplate reader. The rate of change in absorbance is proportional to the MPO activity.

-

Calculate the MPO activity in the samples and compare the results between the this compound and placebo groups.

Clinical Significance and Future Directions

The multifaceted antioxidant mechanisms of this compound underscore its potential as a therapeutic agent for a range of oxidative stress-related diseases. Clinical trials, such as ARISE and CART-2, have provided initial evidence of its beneficial effects, including a reduction in plasma MPO levels. However, further research is warranted to fully elucidate its clinical efficacy and safety profile.

Future research should focus on:

-

Determining the specific IC50 values of this compound for various NADPH oxidase isoforms.

-

Investigating the direct versus indirect mechanisms of MPO inhibition.

-

Conducting more extensive clinical trials with a broader range of oxidative stress biomarkers, such as urinary isoprostanes, to comprehensively assess its in vivo antioxidant effects.

-

Exploring the therapeutic potential of this compound in a wider range of diseases characterized by oxidative stress.

Conclusion

This compound presents a compelling profile as a multi-target antioxidant agent. Its ability to directly scavenge free radicals, activate the Nrf2-ARE pathway, and inhibit pro-oxidant enzymes like NADPH oxidase and myeloperoxidase provides a strong rationale for its continued investigation as a therapeutic strategy to combat oxidative stress-driven pathologies. The data and protocols presented in this guide offer a foundational resource for researchers and clinicians dedicated to advancing our understanding and application of this promising molecule.

References

- 1. Effects of the antioxidant this compound (AGI-1067) on human atherosclerosis in a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a Lipid-Lowering Drug, Protects Against 3-Nitropropionic Acid-Induced Mitochondrial Dysfunction and Oxidative Stress in SH-SY5Y Cells via Upregulation of Glutathione Levels and Glutamate Cysteine Ligase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Succinobucol: A Comprehensive Pharmacology and Toxicology Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Succinobucol (AGI-1067), a derivative of probucol, is a phenolic antioxidant with potent anti-inflammatory properties. Developed to improve upon the pharmacological profile of its parent compound, this compound has been investigated for its therapeutic potential in cardiovascular diseases, demonstrating a multifaceted mechanism of action that includes the inhibition of key inflammatory mediators and the activation of endogenous antioxidant pathways. This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of its molecular signaling pathways.

Introduction

This compound was designed to retain the beneficial antioxidant and lipid-lowering activities of probucol while exhibiting improved hydrophilicity and cellular uptake.[1] Its primary therapeutic target has been atherosclerosis, a chronic inflammatory disease of the arteries.[2][3] This document details the pharmacological and toxicological characteristics of this compound to support further research and development efforts.

Pharmacology

Mechanism of Action

This compound exerts its pharmacological effects through a combination of antioxidant and anti-inflammatory activities. A primary mechanism is the inhibition of vascular cell adhesion molecule-1 (VCAM-1) expression, a key protein in the recruitment of leukocytes to the arterial wall, which is an early event in atherogenesis.[4][5] This inhibition is mediated, at least in part, through the suppression of the NF-κB signaling pathway. Additionally, this compound has been shown to activate the Nrf2/ARE pathway, leading to the upregulation of endogenous antioxidant enzymes.

-

Inhibition of VCAM-1 Expression: this compound potently and selectively inhibits the inducible expression of VCAM-1. This effect has been observed in various in vitro and in vivo models.

-

NF-κB Signaling Pathway Inhibition: this compound's inhibitory effect on VCAM-1 expression is linked to its ability to interfere with the NF-κB signaling cascade, a central regulator of inflammation.

-

Nrf2/ARE Pathway Activation: this compound has been shown to promote the nuclear translocation of Nrf2, a transcription factor that binds to the antioxidant response element (ARE) and initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes.

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its mechanism of action and include potent anti-inflammatory and antioxidant activities.

-

Anti-inflammatory Effects: this compound has been shown to inhibit the release of pro-inflammatory cytokines.

-

Antioxidant Effects: As a phenolic antioxidant, this compound can directly scavenge free radicals. Its activation of the Nrf2 pathway provides an indirect and sustained antioxidant effect.

Table 1: In Vitro Potency of this compound

| Target | Assay | IC50 | Reference |

| VCAM-1 Expression | TNF-α-induced in HUVECs | 6 µM |

Pharmacokinetics

Pharmacokinetic data for this compound is limited in the public domain. The following table includes available data for this compound and its parent compound, probucol, to provide a broader context.

Table 2: Pharmacokinetic Parameters of this compound and Probucol (Oral Administration)

| Species | Compound | Dose | Cmax | Tmax | AUC | Half-life (t1/2) | Bioavailability | Reference |

| Mouse | This compound | 10 mg/kg | N/A | N/A | N/A | N/A | N/A | |

| Rat | Probucol | N/A | N/A | N/A | N/A | N/A | N/A | |

| Rabbit | Probucol | N/A | N/A | N/A | N/A | N/A | N/A | N/A |

| Monkey | Probucol | N/A | N/A | N/A | N/A | N/A | N/A | |

| Human | Probucol | 250 mg QD | N/A | N/A | 123,800 µg·h/L (Day 13) | N/A | N/A | |

| Human | Probucol | 500 mg QD | N/A | N/A | 198,500 µg·h/L (Day 13) | N/A | N/A | |

| Human | Probucol | 250 mg BID | N/A | N/A | 244,700 µg·h/L (Day 13) | N/A | N/A | |

| N/A: Data not available in the searched sources. |

Toxicology

Toxicology data for this compound is not extensively available in the public literature. However, studies on its parent compound, probucol, provide some insight into its potential safety profile.

Table 3: Summary of Toxicology Findings

| Study Type | Species | Dose | Key Findings | Reference |

| Acute Oral Toxicity | Rat, Mouse | >5000 mg/kg (Probucol) | Low acute toxicity | |

| Subacute Toxicity (90 days) | Rat | 3000 mg/kg/day (Probucol) | No toxic effect observed | |

| Subacute Toxicity (90 days) | Monkey | 200 mg/kg/day (Probucol) | No toxic effect observed | |

| Chronic Toxicity (2 years) | Rat | Up to 800 mg/kg/day (Probucol) | No demonstrable toxic effects | |

| Chronic Toxicity (8 years) | Monkey | Up to 500 mg/kg/day (Probucol) | No demonstrable toxic effects |

Note: The toxicological data presented above is for the parent compound, probucol, and may not be fully representative of this compound.

Clinical Trials

This compound has been evaluated in several clinical trials, most notably the ARISE and CART-2 studies, for its efficacy in treating atherosclerosis.

Table 4: Key Clinical Trial Results for this compound

| Trial | Indication | N | Treatment | Primary Endpoint | Key Findings | Reference |

| ARISE | Acute Coronary Syndrome | 6144 | This compound 300 mg/day vs. Placebo | Composite of cardiovascular death, resuscitated cardiac arrest, MI, stroke, unstable angina, or coronary revascularization | No significant effect on the primary endpoint. Reduced risk of the composite secondary endpoint of cardiovascular death, cardiac arrest, MI, or stroke by 19%. 64% reduction in new-onset diabetes. | |

| CART-2 | Post-PCI Atherosclerosis | 232 | This compound 280 mg/day vs. Placebo | Change in coronary plaque volume (IVUS) | Atherosclerosis regression (-4.0mm³) observed, but not significantly different from placebo. Reduced plasma myeloperoxidase by 6%. |

Experimental Protocols

VCAM-1 Expression Assay (ELISA)

This protocol describes a general method for quantifying VCAM-1 in cell culture supernatants, serum, or plasma.

Materials:

-

VCAM-1 ELISA Kit (containing pre-coated microplate, standards, detection antibody, streptavidin-HRP, wash buffer, substrate, and stop solution)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Pipettes and tips

-

Distilled or deionized water

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

-

Sample Addition: Add 100 µL of standard or sample to each well of the pre-coated microplate.

-

Incubation: Incubate the plate for 2.5 hours at room temperature or overnight at 4°C.

-

Washing: Aspirate each well and wash four times with wash buffer.

-

Detection Antibody: Add 100 µL of biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the wash step.

-

Streptavidin-HRP: Add 100 µL of streptavidin-HRP solution to each well and incubate for 45 minutes at room temperature.

-

Washing: Repeat the wash step.

-

Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 30 minutes at room temperature in the dark.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm immediately.

-

Analysis: Calculate the concentration of VCAM-1 in the samples by comparing the OD of the samples to the standard curve.

NF-κB Signaling Pathway Analysis (Luciferase Reporter Assay)

This protocol outlines a method to measure NF-κB activation using a luciferase reporter gene assay.

Materials:

-

HEK293 cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and serum

-

TNF-α (or other NF-κB activator)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will reach 80-90% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours, treat the cells with this compound at various concentrations for a specified pre-incubation time.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

-

Luciferase Assay:

-

Add firefly luciferase substrate to the cell lysate and measure the luminescence (Firefly activity).

-

Add the Stop & Glo® reagent to quench the firefly reaction and initiate the Renilla luciferase reaction, then measure the luminescence (Renilla activity).

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold induction of NF-κB activity relative to the unstimulated control.

Nrf2 Activation Analysis (Western Blot for Nuclear Translocation)

This protocol describes how to assess Nrf2 activation by measuring its translocation from the cytoplasm to the nucleus using Western blotting.

Materials:

-

Cell line of interest (e.g., hepatocytes, endothelial cells)

-

This compound

-

Nrf2 activator (e.g., sulforaphane) as a positive control

-

Nuclear and cytoplasmic extraction kit

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations for a specified time. Include untreated controls and a positive control.

-

Cell Fractionation: Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial extraction kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each fraction onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using a chemiluminescent substrate.

-

Image the blot using an appropriate imaging system.

-

-

Analysis:

-

Reprobe the blot with antibodies against Lamin B1 and GAPDH to confirm the purity of the nuclear and cytoplasmic fractions, respectively.

-

Quantify the band intensities for Nrf2 in the nuclear fractions and normalize to the Lamin B1 loading control to determine the extent of nuclear translocation.

-

Signaling Pathways and Experimental Workflows

References

- 1. Pharmacokinetics, distribution, and metabolism of [14C]sunitinib in rats, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Repeated-dose 90-day oral toxicity study of GST in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sub-chronic oral toxicity assessment (90 days) of ethanolic fraction of leaves of Neurocalyx calycinus (R. Br. ex Benn.) Rob. in rodents: A lesser known ethnomedicinal plant from the Cholanaickan tribal community, India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. real.mtak.hu [real.mtak.hu]

Succinobucol's effect on lipid metabolism and cholesterol

An In-depth Technical Guide on Succinobucol's Effect on Lipid Metabolism and Cholesterol

Executive Summary

This compound (AGI-1067), the monosuccinic acid ester of probucol, is a phenolic antioxidant compound developed to mitigate atherosclerosis.[1][2] It was designed to retain the potent antioxidant and anti-inflammatory properties of its parent compound, probucol, while potentially avoiding adverse effects such as significant HDL-cholesterol reduction and QT interval prolongation.[1] Preclinical studies demonstrated promising lipid-lowering and anti-atherosclerotic effects.[1][3] However, human clinical trials have yielded complex results, showing inconsistent effects on lipid profiles but revealing other potentially beneficial metabolic and anti-inflammatory activities. This document provides a comprehensive technical overview of this compound's impact on lipid metabolism and cholesterol, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining relevant experimental protocols.

Effect on Lipid and Lipoprotein Profiles

This compound's influence on plasma lipids is multifaceted and appears to be dependent on the species and clinical context. While developed as a lipid-lowering agent, its effects in human trials have diverged from initial preclinical findings.

Preclinical Data

In animal models, this compound has shown clear hypocholesterolemic effects.

-

Hypercholesterolemic Monkeys: Displayed a dose-dependent lowering of LDL cholesterol and an elevation of HDL cholesterol.

-

Mice (Subchronic Treatment): A 30-day treatment with this compound (10 mg/kg/day) resulted in a significant decrease in plasma total cholesterol and non-HDL cholesterol levels, with no significant changes to HDL-cholesterol or triglycerides.

Clinical Trial Data

Human studies have presented a more complex picture, with some trials showing neutral or even unfavorable changes in major lipoprotein fractions, contrasting with the benefits observed in atherosclerosis progression and other metabolic markers.

-

Post-PCI Randomized Trial: In a 12-month study of patients after percutaneous coronary intervention, the this compound group showed a 4% increase in LDL-cholesterol and a 14% reduction in HDL-cholesterol compared to the placebo group, where LDL-C decreased by 9% and HDL-C by 1%.

-

ARISE Phase III Trial: In a large trial involving patients with recent acute coronary syndromes, this compound treatment was associated with an increase in LDL cholesterol and a decrease in HDL cholesterol relative to placebo.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key lipid parameters from notable preclinical and clinical studies.

Table 1: Preclinical Lipid Profile Changes with this compound Treatment in Mice (30-Day Study)

| Parameter | Control Group | This compound Group (10 mg/kg/day) | % Change vs. Control |

| Total Cholesterol (mg/dL) | 125.4 ± 5.6 | 101.3 ± 4.5 | ↓ 19.2% |

| Non-HDL Cholesterol (mg/dL) | 70.1 ± 6.2 | 49.8 ± 3.9 | ↓ 28.9% |

| HDL-Cholesterol (mg/dL) | 55.3 ± 2.9 | 51.5 ± 2.8 | ↓ 6.9% (Not Significant) |

| Triglycerides (mg/dL) | 89.7 ± 7.1 | 85.4 ± 6.3 | ↓ 4.8% (Not Significant) |

| Statistically significant decrease compared to control. |

Table 2: Clinical Lipid Profile Changes with this compound Treatment (12-Month Post-PCI Study)

| Parameter | Placebo Group (% Change) | This compound Group (% Change) | Between-Group Difference |

| LDL-Cholesterol | ↓ 9% | ↑ 4% | P < 0.05 |

| HDL-Cholesterol | ↓ 1% | ↓ 14% | P < 0.05 |

Core Mechanisms of Action

This compound's primary anti-atherosclerotic effects are now believed to stem from its potent anti-inflammatory and antioxidant activities, rather than direct lipid lowering in humans.

Anti-inflammatory Effects: VCAM-1 Inhibition

A key mechanism is the inhibition of vascular cell adhesion molecule-1 (VCAM-1) expression. VCAM-1 is expressed on activated endothelial cells and mediates the adhesion of monocytes, a critical early step in the formation of atherosclerotic plaques. By downregulating VCAM-1 gene expression, this compound reduces the infiltration of inflammatory cells into the arterial wall. This action is considered a primary contributor to its ability to reduce atherosclerotic lesion formation in animal models.

References

A Technical Guide to the Early-Stage Research on Succinobucol's Neuroprotective Effects

Introduction

Succinobucol, a succinyl ester derivative of the lipid-lowering agent Probucol, has emerged as a compound of significant interest in the field of neuropharmacology.[1][2][3] Beyond its established anti-inflammatory and antioxidant properties, early-stage preclinical research has begun to illuminate its potential as a neuroprotective agent.[3] Investigations in various in vitro and in vivo models of neurodegenerative disorders, such as Parkinson's and Huntington's disease, suggest that this compound may counteract key pathological processes including oxidative stress, mitochondrial dysfunction, and neuroinflammation.[4] This technical guide provides an in-depth summary of the foundational research, detailing the experimental models, core mechanisms of action, and quantitative findings that form the basis for this compound's potential therapeutic application in neurological diseases.

In Vitro Evidence of Neuroprotection

Cellular models are crucial for elucidating the direct effects and molecular mechanisms of a compound on neuronal cells. Studies utilizing neuroblastoma cell lines and primary neuronal cultures have provided the first line of evidence for this compound's neuroprotective capabilities, particularly against toxins that induce oxidative stress and mitochondrial impairment.

Key Findings from In Vitro Studies

This compound has demonstrated a consistent ability to protect neuronal cells from toxin-induced damage. In a model of Huntington's disease using SH-SY5Y neuroblastoma cells exposed to 3-nitropropionic acid (3-NP), a mitochondrial complex II inhibitor, this compound pretreatment significantly prevented the loss of cell viability. This protective effect was linked to its ability to counteract the secondary consequences of mitochondrial inhibition, such as the generation of reactive oxygen species (ROS) and the collapse of the mitochondrial membrane potential (ΔΨm). Notably, while both this compound and its parent compound Probucol could protect against lipid peroxidation and ROS generation, only this compound was effective in preventing mitochondrial dysfunction. In a model relevant to Parkinson's disease, this compound also prevented the loss of tyrosine hydroxylase-positive (TH+) neurons, the neuronal type that degenerates in the disease, when challenged with the toxin MPP+ in primary mesencephalic cultures.

Data Presentation: Summary of In Vitro Neuroprotective Effects

| Model System | Toxin/Stressor | Key Outcomes | Quantitative Data |

| SH-SY5Y Neuroblastoma Cells | 3-Nitropropionic Acid (3-NP) | Prevented loss of cell viability; Prevented ROS generation; Prevented decrease in mitochondrial membrane potential (ΔΨm); Increased Glutathione (GSH) levels. | Pretreatment for 6 days resulted in a 50% increase in basal GSH levels. |

| Primary Mesencephalic Cultures | 1-methyl-4-phenylpyridinium (MPP+) | Significantly prevented the loss of Tyrosine Hydroxylase-positive (TH+) neurons. | Data not specified in the abstract. |

| Rat Brain Synaptosomes | 3-Nitropropionic Acid (3-NP) | Prevented mitochondrial dysfunction and oxidative stress. | This compound was more efficient than Probucol in mitigating mitochondrial dysfunction. |

| HT22 Murine Hippocampal Cells | Glutamate, NSO, or RSL3 | Exhibited cytoprotective effects against ferroptosis, more pronounced than Probucol. | Data not specified in the abstract. |

Experimental Protocol: 3-NP Induced Toxicity in SH-SY5Y Cells

This protocol summarizes the methodology used to assess this compound's protection against a Huntington's disease-like insult in vitro.

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured under standard conditions.

-

Pretreatment: Cells are pretreated with this compound (e.g., 3 μM) or a vehicle control (e.g., DMSO 0.05%) for a period of 6 days to allow for the upregulation of protective pathways.

-

Toxin Exposure: Following pretreatment, the cells are exposed to 3-nitropropionic acid (3-NP), a mitochondrial toxin (e.g., 1 mM), for varying durations depending on the endpoint being measured (e.g., 6 hours for ROS production, 24 hours for cell viability).

-

Endpoint Analysis:

-

Cell Viability: Assessed using the MTT assay, which measures the metabolic activity of cells.

-

Reactive Species (RS) Production: Measured using fluorescent probes that react with ROS.

-

Mitochondrial Membrane Potential (ΔΨm): Evaluated using potential-sensitive dyes.

-

Glutathione (GSH) Levels: Quantified using biochemical assays.

-

Gene Expression: mRNA levels for enzymes like glutamate cysteine ligase (GCL) are measured via RT-PCR.

-

Visualization: In Vitro Experimental Workflow

In Vivo Evidence of Neuroprotection

Animal models provide a more complex physiological system to evaluate the therapeutic potential of a compound, including its effects on behavior, neurochemistry, and neuropathology.

Key Findings from In Vivo Studies

In a mouse model of Parkinson's disease induced by intranasal administration of MPTP, this compound demonstrated significant neuroprotective effects. Treatment with this compound was able to prevent MPTP-induced behavioral impairments. On a neuropathological level, it prevented the loss of TH and dopamine transporter (DAT) immunoreactivity in the substantia nigra and striatum, key brain regions affected in Parkinson's. The treatment also suppressed neuroinflammatory responses, specifically striatal astroglial activation. Similar to in vitro findings, this compound did not rescue the primary inhibition of mitochondrial complex I activity by MPTP, but rather modulated the downstream pathological events. These findings suggest this compound can counteract early non-motor symptoms, neurodegeneration, and neuroinflammation in the nigrostriatal pathway.

Data Presentation: Summary of In Vivo Neuroprotective Effects

| Animal Model | Disease Model | Key Behavioral & Neuropathological Outcomes |

| Mouse | Intranasal MPTP (Parkinson's Disease Model) | Prevented MPTP-induced behavioral impairments; Prevented the decrease in Tyrosine Hydroxylase (TH) and Dopamine Transporter (DAT) immunoreactivity in the substantia nigra and striatum; Suppressed striatal astroglial activation. |

Experimental Protocol: Intranasal MPTP Mouse Model of Parkinson's Disease

This protocol outlines the methodology for evaluating this compound in a preclinical model of Parkinson's disease.

-

Animal Model: C57BL/6 mice are commonly used for this model.

-

Toxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered intranasally to induce damage to the nigrostriatal pathway.

-

Drug Treatment: A treatment group receives this compound (route and dose would be specified, e.g., oral gavage) while a control group receives a vehicle.

-

Behavioral Assessment: A battery of behavioral tests is conducted to assess motor and non-motor functions relevant to Parkinson's disease (e.g., olfactory tests, motor coordination tests).

-

Neurochemical and Histological Analysis:

-

Post-mortem brain tissue is collected.

-

Immunohistochemistry: Brain slices are stained for TH and DAT to quantify dopaminergic neuron survival and terminal integrity.

-

Inflammatory Markers: Staining is performed for markers of astroglial activation (e.g., GFAP) and levels of inflammatory cytokines (e.g., IL-6) are measured.

-

Mitochondrial Function: The activity of mitochondrial complexes (e.g., NADH dehydrogenase/complex I) is assessed in brain homogenates.

-

Core Mechanisms of Action

Research has identified two primary, interconnected pathways through which this compound exerts its neuroprotective effects: the upregulation of endogenous antioxidant systems and the direct mitigation of mitochondrial dysfunction.

Upregulation of the Nrf2/GSH Antioxidant Pathway

A key mechanism of this compound is its ability to bolster the cell's own antioxidant defenses. Studies show that this compound stimulates the translocation of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) into the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This action significantly enhances the mRNA expression and activity of glutamate cysteine ligase (GCL), which is the rate-limiting enzyme in the synthesis of glutathione (GSH). The resulting elevation in GSH levels provides the cell with an enhanced capacity to neutralize reactive oxygen species, thereby protecting against oxidative stress-derived damage.

Visualization: this compound's Activation of the Nrf2-GSH Pathway

Mitigation of Mitochondrial Dysfunction

Neurodegenerative processes are often linked to mitochondrial failure. Toxins like 3-NP and MPP+ directly inhibit components of the electron transport chain (Complex II and I, respectively), leading to an energy deficit, increased ROS production, and initiation of cell death pathways. Research indicates that this compound does not prevent this initial inhibitory event. Instead, its protective action occurs downstream. By scavenging the excess ROS produced by the dysfunctional mitochondria and potentially stabilizing the mitochondrial membrane, this compound prevents the collapse of the membrane potential (ΔΨm) and subsequent neuronal damage. This distinction is critical, as it suggests this compound acts not by reversing the primary insult, but by mitigating its toxic secondary consequences.

Visualization: this compound's Role in Mitochondrial Protection

Conclusion

The body of early-stage research provides compelling evidence for the neuroprotective potential of this compound. Its multi-faceted mechanism of action—combining the enhancement of endogenous antioxidant defenses through the Nrf2/GSH pathway with the mitigation of mitochondrial dysfunction and anti-inflammatory activity—positions it as a promising candidate for further investigation in neurodegenerative diseases. Future preclinical studies should focus on dose-response relationships, long-term efficacy in chronic disease models, and a deeper exploration of its anti-inflammatory and anti-ferroptotic pathways. These efforts will be critical in determining the translational potential of this compound from promising preclinical compound to a potential therapy for debilitating neurological disorders.

References

- 1. This compound, a Lipid-Lowering Drug, Protects Against 3-Nitropropionic Acid-Induced Mitochondrial Dysfunction and Oxidative Stress in SH-SY5Y Cells via Upregulation of Glutathione Levels and Glutamate Cysteine Ligase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: review of the metabolic, antiplatelet and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The therapeutic potential of probucol and probucol analogues in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

Succinobucol's Role in Inhibiting VCAM-1 Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the molecular mechanisms underlying the inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression by succinobucol. This compound, a derivative of probucol, is a potent antioxidant with anti-inflammatory properties.[1][2] This document details the signaling pathways involved, presents available quantitative data on its inhibitory effects, and provides comprehensive experimental protocols for studying these effects. The information is intended to support further research and development of this compound and related compounds as potential therapeutics for inflammatory diseases such as atherosclerosis.

Introduction

Vascular Cell Adhesion Molecule-1 (VCAM-1) is a key cell adhesion molecule expressed on the surface of endothelial cells in response to pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[3][4] It plays a critical role in the recruitment and adhesion of leukocytes to the vascular endothelium, a crucial step in the inflammatory cascade and the pathogenesis of atherosclerosis.[3] this compound (AGI-1067) has been identified as a potent inhibitor of inducible VCAM-1 expression. This guide explores the mechanisms of this inhibition, focusing on its antioxidant and redox-sensitive signaling modulation properties.

Mechanism of Action: Inhibition of VCAM-1 Expression

This compound's primary mechanism for inhibiting VCAM-1 expression lies in its potent antioxidant activity, which interferes with the redox-sensitive signaling pathways that regulate VCAM-1 gene transcription. Unlike many anti-inflammatory agents, this compound's action appears to be independent of the direct inhibition of the NF-κB signaling pathway.

Role of Reactive Oxygen Species (ROS) in VCAM-1 Expression

Pro-inflammatory stimuli, such as TNF-α, induce the production of intracellular Reactive Oxygen Species (ROS) in endothelial cells. These ROS act as second messengers, activating downstream signaling cascades that lead to the transcription of VCAM-1.

This compound's Antioxidant Effect and Modulation of Redox-Sensitive Pathways

This compound effectively reduces intracellular ROS levels. This antioxidant effect is central to its VCAM-1 inhibitory action. By quenching ROS, this compound is thought to prevent the activation of redox-sensitive transcription factors that are crucial for VCAM-1 gene expression.

While the precise pathway is still under investigation, evidence suggests the involvement of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of various antioxidant and cytoprotective genes. It is hypothesized that by modulating the cellular redox state, this compound may promote Nrf2 activation, which in turn can suppress inflammatory gene expression, including VCAM-1.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the available quantitative data on the inhibitory effects of this compound on VCAM-1 expression and related cellular processes.

| Parameter | Value | Cell Type | Stimulus | Reference |

| IC50 for VCAM-1 Inhibition | 6 µM | Not specified | Not specified |

| Experiment | Treatment | Result | Cell Type | Reference |

| Monocyte Adhesion | Probucol (50 µM, 48h) | ~40% reduction in adherence of peripheral blood mononuclear leukocytes | HUVEC |

Note: Data for a direct dose-response curve of this compound on VCAM-1 expression and specific quantitative data on this compound's effect on monocyte adhesion are limited in publicly available literature. The data for probucol is provided as a reference for a structurally related compound.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of TNF-α Induced VCAM-1 Expression and this compound's Point of Intervention

Caption: Proposed mechanism of this compound's inhibition of VCAM-1 expression.

Experimental Workflow for Assessing VCAM-1 Inhibition

Caption: General experimental workflow for studying this compound's effect on VCAM-1.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the role of this compound in inhibiting VCAM-1 expression.

Cell Culture and Treatment

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line.

-

Culture Conditions: Culture HUVECs in EGM-2 medium supplemented with growth factors, 10% fetal bovine serum (FBS), and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed HUVECs in appropriate culture vessels (e.g., 6-well plates for protein/RNA extraction, 24-well plates for adhesion assays) and grow to confluence.

-

This compound Pre-treatment: Pre-incubate the confluent HUVEC monolayers with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) for a specified period (e.g., 24 hours).

-

Stimulation: After pre-treatment, stimulate the cells with a pro-inflammatory cytokine, such as TNF-α (e.g., 10 ng/mL), for a duration appropriate for the endpoint being measured (e.g., 4-6 hours for mRNA, 16-24 hours for protein).

Western Blot for VCAM-1 Protein Expression

-

Cell Lysis: After treatment, wash the HUVEC monolayers with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis (e.g., 10% gel).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against VCAM-1 (e.g., rabbit polyclonal) overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.

-

Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the VCAM-1 band intensity to the corresponding housekeeping protein band intensity.

RT-PCR for VCAM-1 mRNA Expression

-

RNA Extraction: Following cell treatment, extract total RNA from the HUVECs using a commercial RNA isolation kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.

-

Reverse Transcription: Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) primers.

-

Real-Time PCR (qPCR): Perform qPCR using a real-time PCR system with specific primers for VCAM-1 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. A typical reaction mixture includes cDNA template, forward and reverse primers, and a SYBR Green master mix.

-

Thermal Cycling: Use a standard thermal cycling protocol: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the amplification data using the comparative Ct (2^-ΔΔCt) method to determine the relative fold change in VCAM-1 mRNA expression.

Monocyte Adhesion Assay

-

Endothelial Cell Preparation: Seed HUVECs in a 24-well plate and grow to confluence. Treat the cells with this compound and TNF-α as described in section 5.1.

-

Monocyte Preparation: Use a human monocytic cell line (e.g., THP-1 or U937). Label the monocytes with a fluorescent dye, such as Calcein-AM, according to the manufacturer's protocol.

-

Co-culture: After the final wash of the HUVEC monolayers, add the fluorescently labeled monocytes to each well and incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for adhesion.

-

Washing: Gently wash the wells with pre-warmed PBS to remove non-adherent monocytes.

-

Quantification:

-

Microscopy: Capture images of multiple fields per well using a fluorescence microscope and count the number of adherent fluorescent monocytes.

-

Fluorometry: Lyse the cells and measure the fluorescence intensity in each well using a fluorescence plate reader.

-

-

Data Analysis: Calculate the percentage of adherent cells relative to the total number of monocytes added or express the results as the number of adherent cells per field of view.

Conclusion

This compound demonstrates a significant inhibitory effect on VCAM-1 expression in endothelial cells. This action is primarily attributed to its antioxidant properties and its ability to modulate redox-sensitive signaling pathways, likely involving the Nrf2 antioxidant response element. The provided experimental protocols offer a robust framework for further investigation into the precise molecular mechanisms and for the evaluation of this compound and similar compounds as potential anti-inflammatory and anti-atherosclerotic agents. Further research is warranted to fully elucidate the dose-response relationship and the in vivo efficacy of this compound in VCAM-1-mediated pathologies.

References

- 1. Estrogen Receptor and PI3K/Akt Signaling Pathway Involvement in S-(-)Equol-Induced Activation of Nrf2/ARE in Endothelial Cells | PLOS One [journals.plos.org]

- 2. Down-Modulation of Monocyte Transendothelial Migration and Endothelial Adhesion Molecule Expression by Fibroblast Growth Factor: Reversal by the Anti-Angiogenic Agent SU6668 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Succinobucol In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Succinobucol, a derivative of probucol, is a potent antioxidant and anti-inflammatory agent with significant potential in cardiovascular and neuroprotective research.[1][2] These application notes provide an overview of in vitro cell culture assays to evaluate the efficacy and mechanism of action of this compound.

Data Presentation: Summary of Quantitative In Vitro Data

The following tables summarize the key quantitative data from in vitro studies of this compound.

Table 1: Effects of this compound on Endothelial and Smooth Muscle Cell Viability

| Cell Type | Treatment | Concentration (µmol/L) | Incubation Time | Effect | Reference |

| Bovine Pulmonary Artery Endothelial Cells (ECs) | This compound | 1 | 24h | Few cells detached | [1] |

| >10 | 24h | Almost all cells detached | [1] | ||

| 5 | 24h | Adherent cells remained viable | [1] | ||

| Bovine Pulmonary Artery Smooth Muscle Cells (SMCs) | This compound | 1 | 24h | Reduced viability | |

| 5 | 24h | Reduced viability | |||

| 20 | 24h | Reduced viability |

Table 2: Anti-inflammatory Effects of this compound

| Cell Line | Assay | Inducer | This compound Concentration | Effect | Reference |

| Endothelial Cell Lines | VCAM-1 Expression | TNF-α | Not specified | Inhibition of VCAM-1, MCP-1, and E-selectin | |

| Endothelial Cell Lines | VCAM-1 Expression | Pro-inflammatory conditions | Not specified | Down-regulation of VCAM-1 expression via suppression of NF-κB p65 translocation |

Table 3: Neuroprotective and Antioxidant Effects of this compound in SH-SY5Y Cells

| Assay | Stressor | this compound Pretreatment | Effect | Reference | | :--- | :--- | :--- | :--- | | Cell Viability | 3-Nitropropionic acid (3-NP) | 6 days | Significantly prevented 3-NP-induced loss of cell viability | | | Reactive Oxygen Species (ROS) Generation | 3-Nitropropionic acid (3-NP) | 6 days | Significantly prevented 3-NP-induced generation of ROS | | | Mitochondrial Membrane Potential (ΔΨm) | 3-Nitropropionic acid (3-NP) | 6 days | Significantly prevented 3-NP-induced decrease of ΔΨm | | | Glutathione (GSH) Levels | None | 6 days | Significantly increased GSH levels by 50% | | | Glutamate Cysteine Ligase (GCL) Activity & mRNA | None | 6 days | Significantly increased GCL activity and mRNA expression | |

Experimental Protocols

Endothelial Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on endothelial cells.

Materials:

-

Bovine Pulmonary Artery Endothelial Cells (or other suitable endothelial cell line, e.g., HUVECs)

-

Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

Trypan Blue solution (0.4%)

-

Phosphate Buffered Saline (PBS)

-

24-well plates

-

Hemocytometer

Protocol:

-

Seed endothelial cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 1, 5, 10, 20 µmol/L) in cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

-

Remove the overnight culture medium and replace it with medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only).

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, collect the detached cells from the supernatant.

-

Wash the adherent cells with PBS and then detach them using trypsin.

-

Combine the detached cells from the supernatant (step 5) and the trypsinized adherent cells (step 6).

-

Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS.

-

Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

Calculate cell viability as: (Number of viable cells / Total number of cells) x 100%.

VCAM-1 Expression Assay (ELISA)

Objective: To quantify the inhibitory effect of this compound on TNF-α-induced VCAM-1 expression in endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

This compound

-

Tumor Necrosis Factor-alpha (TNF-α)

-

96-well plates

-

PBS

-

Fixation buffer (e.g., 1% paraformaldehyde)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against VCAM-1

-

HRP-conjugated secondary antibody

-

TMB substrate solution

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Protocol:

-

Seed HUVECs in 96-well plates and grow to confluence.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce VCAM-1 expression. Include unstimulated and vehicle-treated controls.

-

After stimulation, wash the cells with PBS.

-

Fix the cells with fixation buffer for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific binding sites with blocking buffer for 1 hour.

-

Incubate the cells with the primary anti-VCAM-1 antibody overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Add TMB substrate and incubate until a blue color develops.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Normalize the readings to the control wells and calculate the percentage inhibition of VCAM-1 expression.

Reactive Oxygen Species (ROS) Detection Assay

Objective: To measure the effect of this compound on intracellular ROS levels in neuroblastoma cells.

Materials:

-

SH-SY5Y neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12)

-

This compound

-

3-Nitropropionic acid (3-NP) or another ROS inducer (e.g., H2O2)

-

2',7'-dichlorofluorescin diacetate (DCFDA) dye

-

PBS

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader or fluorescence microscope

Protocol:

-

Seed SH-SY5Y cells in 96-well black, clear-bottom plates.

-

Pre-treat the cells with this compound for 6 days.

-

On the day of the assay, remove the medium and load the cells with 10 µM DCFDA in PBS for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess dye.

-

Treat the cells with 3-NP to induce ROS production. Include appropriate controls.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm immediately and at subsequent time points.

-

An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize the effect of this compound on the nuclear translocation of NF-κB p65, a key step in the inflammatory signaling cascade.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Cell culture medium

-

This compound

-

TNF-α

-

Glass coverslips in 24-well plates

-

PBS

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibody against NF-κB p65

-

Alexa Fluor-conjugated secondary antibody

-

DAPI stain

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Seed HUVECs on glass coverslips in 24-well plates.

-

Pre-treat the cells with this compound for 1-2 hours.

-

Stimulate with TNF-α (e.g., 10 ng/mL) for 30-60 minutes to induce p65 translocation.

-

Wash the cells with PBS and fix with fixation buffer for 15 minutes.

-

Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Wash with PBS and block with blocking buffer for 1 hour.

-

Incubate with the primary anti-p65 antibody overnight at 4°C.

-

Wash with PBS and incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour in the dark.

-

Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips on microscope slides.

-

Visualize the subcellular localization of p65 using a fluorescence microscope. In unstimulated or this compound-treated cells, p65 will be predominantly in the cytoplasm. In TNF-α stimulated cells without this compound, p65 will translocate to the nucleus.

References

Application Notes and Protocols for Succinobucol in Animal Models of Cardiovascular Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinobucol (AGI-1067), a derivative of probucol, is an investigational drug with potent antioxidant and anti-inflammatory properties. These characteristics make it a compelling candidate for the treatment of cardiovascular diseases (CVD), which are fundamentally linked to oxidative stress and inflammation. Preclinical studies in various animal models have been instrumental in elucidating the therapeutic potential and mechanisms of action of this compound in CVD. This document provides detailed application notes and protocols for utilizing this compound in established animal models of atherosclerosis and myocardial infarction.

Mechanism of Action

This compound is believed to exert its cardioprotective effects through a multi-faceted approach. A key mechanism is the inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression on endothelial cells.[1] VCAM-1 plays a critical role in the early stages of atherosclerosis by mediating the adhesion and transmigration of leukocytes into the arterial wall.[2][3] The expression of VCAM-1 is largely regulated by the nuclear factor-kappa B (NF-κB) signaling pathway, which is activated by inflammatory stimuli and reactive oxygen species (ROS).[4][5] this compound, with its antioxidant properties, is thought to interfere with this pathway, thereby downregulating VCAM-1 expression and subsequent inflammatory cell recruitment.

Animal Models

Rabbit Model of Atherosclerosis

The rabbit is a well-established model for studying diet-induced atherosclerosis due to its sensitivity to dietary cholesterol.

Experimental Protocol: Induction of Atherosclerosis and this compound Treatment

-

Animal Selection: Male New Zealand White rabbits are commonly used.

-

Diet-Induced Atherosclerosis:

-

Control Group: Fed a standard rabbit chow diet.

-

Atherosclerosis Group: Fed a high-cholesterol diet (HCD) for a period of 8-12 weeks. The diet is typically supplemented with 0.5% to 2% cholesterol and 4% to 8% fat (e.g., coconut oil or peanut oil).

-

-

This compound Administration:

-

Route: Oral administration is the most common route. This compound can be mixed directly into the chow or administered daily via oral gavage.

-

Dosage: Effective doses in rabbit models have been extrapolated from studies with the parent compound, probucol, which has shown efficacy at 1% (w/w) in the diet. Dose-ranging studies for this compound are recommended to determine the optimal therapeutic window.

-

Vehicle: If administered by gavage, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose.

-

-

Endpoint Analysis:

-

Aortic Lesion Area: At the end of the study period, animals are euthanized, and the aortas are excised. The extent of atherosclerotic lesions is quantified by en face analysis after staining with Sudan IV.

-

Histological Analysis: Aortic sections can be stained with Hematoxylin and Eosin (H&E) for general morphology and with specific antibodies (e.g., anti-RAM11 for macrophages) to assess plaque composition.

-

Biomarker Analysis: Blood samples are collected to measure lipid profiles (total cholesterol, LDL, HDL, triglycerides) and inflammatory markers (e.g., C-reactive protein, VCAM-1).

-

Data Presentation: Effect of Probucol (this compound Precursor) on Aortic Lesions in Rabbits

| Treatment Group | Diet | Duration | Aortic Lesion Area (% of total aorta) | Reference |

| Control | Standard Chow | 6 months | Minimal | |

| Hypercholesterolemic | Standard Chow | 6 months | 54.2 ± 18.8% | |

| Probucol-treated | 1% Probucol in Chow | 6 months | 7.0 ± 6.3% | |

| Control | 2% Cholesterol | Not Specified | 55.6 ± 11.8% (Thoracic) | |

| Probucol-treated | 2% Cholesterol + 1% Probucol | Not Specified | 11.6 ± 1.9% (Thoracic) | |

| Control | 0.5% Cholesterol | 8 weeks | Not specified (baseline) | |